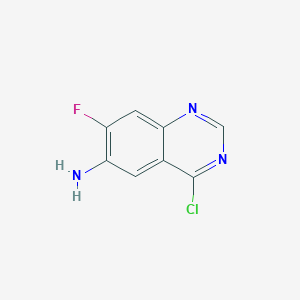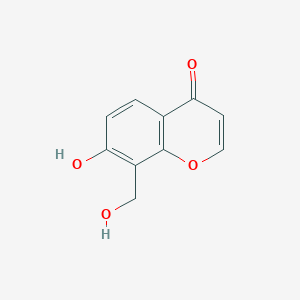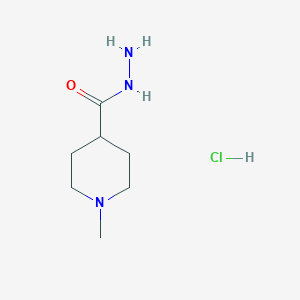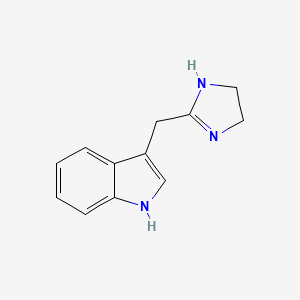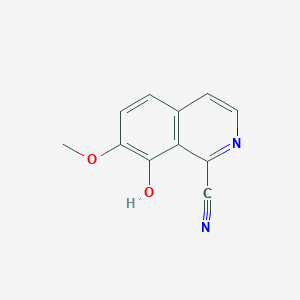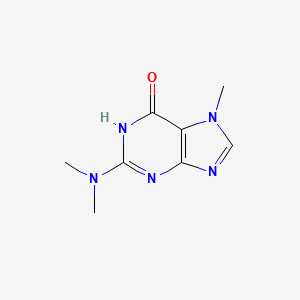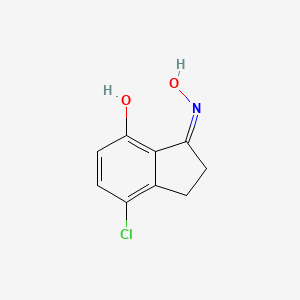
4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime is a chemical compound that belongs to the class of indenones. Indenones are fused molecules containing a cyclopentanone ring and a benzene ring. This compound is characterized by the presence of a chloro group at the 4th position, a hydroxy group at the 7th position, and an oxime group at the 1st position of the indenone structure. It has a molecular formula of C9H7ClO2 and a molecular weight of 182.60 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime can be achieved through various methods, including grinding, stirring, and ultrasound irradiation. These methods have been found to be efficient in terms of time and synthetic performance . The general synthetic route involves the reaction of 4-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include substituted indenones, amines, and quinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime involves its interaction with various molecular targets and pathways. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt the cell membrane and inhibit the synthesis of essential biomolecules in microorganisms . Additionally, its potential anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A parent compound with similar structural features but lacking the chloro, hydroxy, and oxime groups.
4-Chloro-2,3-dihydro-1H-inden-1-one: Similar to the target compound but without the hydroxy and oxime groups.
7-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the chloro and oxime groups.
Uniqueness
4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one oxime is unique due to the presence of all three functional groups (chloro, hydroxy, and oxime) on the indenone structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8ClNO2 |
|---|---|
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
(3Z)-7-chloro-3-hydroxyimino-1,2-dihydroinden-4-ol |
InChI |
InChI=1S/C9H8ClNO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11-13/h2,4,12-13H,1,3H2/b11-7- |
Clave InChI |
YKQBZPSVOIVJHG-XFFZJAGNSA-N |
SMILES isomérico |
C1C/C(=N/O)/C2=C(C=CC(=C21)Cl)O |
SMILES canónico |
C1CC(=NO)C2=C(C=CC(=C21)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


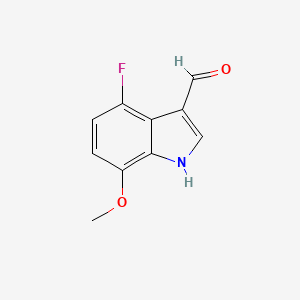
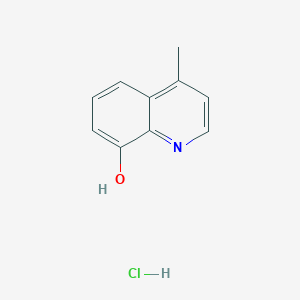
![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
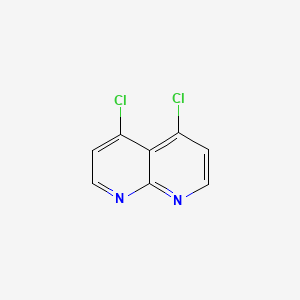
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)
